molecular formula C17H23N5O2S B2772708 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 840514-95-6

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2772708
CAS RN: 840514-95-6
M. Wt: 361.46
InChI Key: NKOKEPVALCPSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H23N5O2S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Triazole derivatives have been synthesized and investigated for their antimicrobial activities against various pathogens. For instance, novel triazole derivatives have demonstrated potent antimicrobial properties, indicating their potential as leads in the development of new antimicrobial agents. These compounds exhibit significant activity against Candida species and pathogenic bacteria, highlighting their relevance in addressing drug-resistant microbial infections (Altıntop et al., 2011).

Antitumor and Anticancer Applications

Some triazole derivatives have shown promising antitumor and anticancer activities. Research into thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has revealed compounds with inhibitory effects on different cancer cell lines. This suggests the potential of triazole-based compounds in the development of novel anticancer therapies (Albratty et al., 2017).

Selective Receptor Antagonism

Triazole derivatives have also been evaluated for their selectivity and potency as antagonists of human adenosine A3 receptors. Such compounds offer insights into the design of selective receptor modulators, which could be beneficial for treating various diseases, including cardiovascular diseases and cancer (Jung et al., 2004).

Insecticidal Activities

Research has also explored the synthesis of triazole derivatives with potential insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. These findings suggest that triazole compounds could serve as a basis for developing new, environmentally friendly insecticides (Fadda et al., 2017).

Enzyme Inhibition

Triazole derivatives have been identified as effective inhibitors of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Such enzyme inhibitory activities are valuable for the therapeutic modulation of enzyme-related diseases, providing a foundation for the development of enzyme inhibitor drugs (Virk et al., 2018).

properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-24-14-10-6-5-9-13(14)19-15(23)11-25-17-21-20-16(22(17)18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOKEPVALCPSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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